
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is a macrocyclic compound that belongs to the class of heteroditopic macrocycles These compounds are characterized by their ability to form stable complexes with metal ions due to the presence of multiple donor atoms, such as nitrogen and sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- typically involves the cyclization of linear precursors containing nitrogen and sulfur donor atoms. One common method involves the reaction of a diamine with a dithiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate thiolates, which then undergo cyclization to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the macrocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced to form secondary or tertiary amines.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Brominated or nitrated derivatives of the phenylmethyl group.
Applications De Recherche Scientifique
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- involves its ability to form stable complexes with metal ions through coordination with the nitrogen and sulfur donor atoms. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the nature of the complex. For example, in biological systems, the compound may act as a chelating agent, sequestering metal ions and preventing their participation in harmful reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Dithia-4,11-diazacyclotetradecane
- 1,4,8,11-Tetraazacyclotetradecane
- 2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its chemical properties and potential applications. The combination of nitrogen and sulfur donor atoms in the macrocyclic ring allows for the formation of stable metal complexes, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
180965-94-0 |
|---|---|
Formule moléculaire |
C19H32N2S2 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
5-benzyl-1,9-dithia-5,13-diazacyclohexadecane |
InChI |
InChI=1S/C19H32N2S2/c1-2-8-19(9-3-1)18-21-12-6-16-22-14-4-10-20-11-5-15-23-17-7-13-21/h1-3,8-9,20H,4-7,10-18H2 |
Clé InChI |
XGUWPSJOAVNBET-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCCSCCCN(CCCSC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
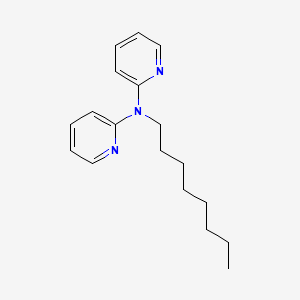
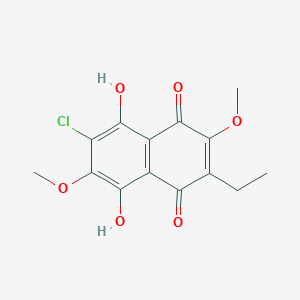
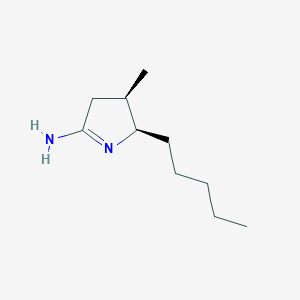
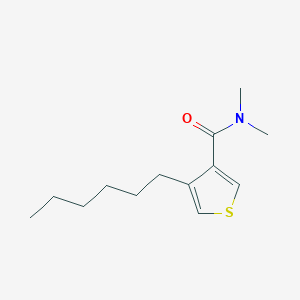
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

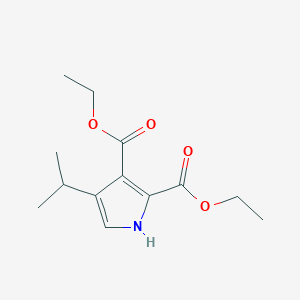
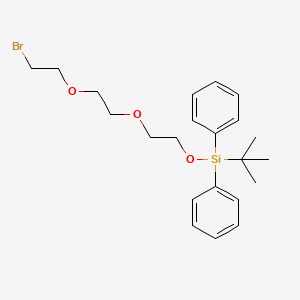
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

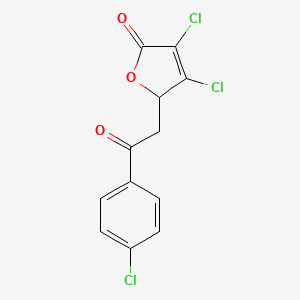
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
